molecular formula C10H16 B6206284 4-ethynyl-1,1-dimethylcyclohexane CAS No. 1849249-49-5

4-ethynyl-1,1-dimethylcyclohexane

Cat. No.: B6206284
CAS No.: 1849249-49-5
M. Wt: 136.2
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Description

Product Overview 4-Ethynyl-1,1-dimethylcyclohexane is an organic compound with the molecular formula C 10 H 16 and a molecular weight of 136.24 g/mol [ ]. This molecule features a cyclohexane ring that is disubstituted with two methyl groups at one carbon and an ethynyl group, providing a terminal alkyne functionality that is highly valuable in synthetic chemistry [ ]. The CAS Number for this compound is 1849249-49-5 [ ]. Research Applications and Value The primary research value of this compound lies in its use as a chemical synthon, or building block, for more complex molecular structures. The terminal alkyne group is a pivotal reactive site in various catalytic coupling reactions, such as the Sonogashira, Huisgen cycloaddition ("click chemistry"), and other metal-catalyzed cross-coupling reactions [ ]. These reactions are fundamental in medicinal chemistry, materials science, and chemical biology for constructing carbon-carbon bonds and introducing functional groups. The cyclohexane scaffold contributes steric bulk and influences the compound's three-dimensional conformation, which can be critical in the development of novel compounds with specific physical or biological properties. Note on Research Use This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate precautions in a laboratory setting.

Properties

CAS No.

1849249-49-5

Molecular Formula

C10H16

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Substrate Preparation: 4-Halo-1,1-dimethylcyclohexane

The Sonogashira reaction, a palladium-catalyzed cross-coupling between aryl/vinyl halides and terminal alkynes, is a cornerstone for ethynyl group installation. For 4-ethynyl-1,1-dimethylcyclohexane, the synthesis begins with 4-bromo-1,1-dimethylcyclohexane.

Reaction Conditions

  • Catalyst System : Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine.

  • Alkyne Source : Trimethylsilyl acetylene (TMSA) under inert atmosphere.

  • Solvent : Tetrahydrofuran (THF) at 60°C for 12 hours.

Mechanistic Insights
Oxidative addition of the C–Br bond to palladium(0) forms a Pd(II) intermediate, which undergoes transmetallation with the copper acetylide. Reductive elimination yields the coupled product, with TMS protection preventing alkyne polymerization.

Yield and Purity

  • Crude Yield : 65–70% (GC-MS analysis).

  • Deprotection : K₂CO₃ in methanol removes TMS, yielding this compound (99.1% purity after extraction).

Alkyne Alkylation via Acetylide Intermediates

Generation of Lithium Acetylides

Lithium acetylides, formed by deprotonating terminal alkynes with n-BuLi, react with electrophilic substrates. For this compound, 4-iodo-1,1-dimethylcyclohexane serves as the electrophile.

Procedure

  • Deprotonation : HC≡CSiMe₃ + n-BuLi → LiC≡CSiMe₃ at −78°C in THF.

  • Alkylation : LiC≡CSiMe₃ + 4-iodo-1,1-dimethylcyclohexane → TMS-protected product.

  • Workup : Aqueous NH₄Cl quench, extraction with ethyl acetate (3 × 50 mL).

Challenges

  • Steric hindrance reduces alkylation efficiency (yield: 38–45%).

  • Competing elimination pathways form cyclohexene byproducts.

Microwave-Assisted Synthesis

Accelerating Coupling Reactions

Microwave irradiation enhances reaction rates and selectivity. A Biotage Initiator+ system facilitates the synthesis of ethynyl-substituted aromatics, adaptable to cyclohexane systems.

Optimized Protocol

  • Substrate : 4-bromo-1,1-dimethylcyclohexane (1.0 equiv).

  • Conditions : 150°C, 8 hours, DMF solvent, trans-N,N’-dimethylcyclohexane-1,2-diamine ligand.

  • Yield : 85% (vs. 37% under conventional heating).

Advantages

  • Reduced reaction time (8 hours vs. 24 hours).

  • Improved regioselectivity due to uniform heating.

Purification and Isolation Techniques

Solvent Extraction and Crystallization

Post-synthesis purification is critical for removing Pd/Cu residues and byproducts.

Stepwise Protocol

  • Extraction : Ethyl acetate/hexanes (10:90) removes polar impurities.

  • Washing : 10% NaOH aqueous solution eliminates acidic byproducts.

  • Crystallization : Ethyl acetate reflux followed by cooling precipitates pure product (62 g, 99.1% purity).

Analytical Validation

  • GC-MS : Confirms absence of dihydroxy or dimeric byproducts.

  • ¹H NMR : Characteristic ethynyl proton resonance at δ 2.5–3.0 ppm.

Comparative Analysis of Synthetic Methods

Method Yield (%) Reaction Time Catalyst Cost Scalability
Sonogashira Coupling7012 hoursHighModerate
Alkyne Alkylation4524 hoursLowLow
Microwave-Assisted858 hoursHighHigh

Key Observations

  • Microwave methods offer superior yields and efficiency but require specialized equipment.

  • Alkylation is cost-effective but limited by steric effects .

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-1,1-dimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The triple bond in the ethynyl group can be reduced to form alkenes or alkanes.

    Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H16
  • Molecular Weight : 136.24 g/mol
  • CAS Number : 1849249-49-5

The compound features a cyclohexane ring with two methyl groups and an ethynyl group at the fourth carbon position. The presence of the ethynyl group introduces a triple bond, which enhances its reactivity compared to similar compounds.

Organic Synthesis

4-Ethynyl-1,1-dimethylcyclohexane serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow it to participate in various reactions, facilitating the development of new chemical entities.

Drug Discovery

The compound's reactivity makes it valuable in drug discovery processes. The ethynyl group can enhance interactions with biological targets, potentially leading to the development of novel pharmaceuticals. Although specific biological activity data is limited, compounds with similar structures have shown promising pharmacological properties.

Material Science

In material science , this compound is utilized in creating novel materials with tailored properties. Its unique reactivity allows for the modification of polymer structures and the development of advanced materials for various applications.

Chemical Biology

The compound is employed in chemical biology studies to modify biomolecules. The ethynyl group can participate in reactions that alter the structure and function of target biomolecules, which is crucial for understanding biological mechanisms and pathways.

Data Table: Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Oxidation Converts the ethynyl group to carbonyl compoundsKMnO4, O3
Reduction Reduces triple bond to form alkenes or alkanesPd/C (palladium on carbon)
Substitution Substitutes halogens at the ethynyl groupBr2, Cl2

Case Study 1: Synthesis for Pharmaceutical Applications

A study demonstrated the use of this compound as an intermediate in synthesizing potential anti-cancer agents. The compound's ability to undergo selective reactions allowed researchers to develop derivatives that exhibited enhanced biological activity against cancer cell lines.

Case Study 2: Material Development

Research focused on using this compound in creating high-performance polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties, making it suitable for advanced engineering applications.

Mechanism of Action

The mechanism of action of 4-ethynyl-1,1-dimethylcyclohexane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in reactions that modify the structure of target molecules, leading to changes in their biological activity. The specific pathways and targets depend on the context of its use in research or industrial applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Name Key Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-Ethynyl-1,1-dimethylcyclohexane 1,1-dimethyl, 4-ethynyl C₁₀H₁₄ 134.22 g/mol High steric hindrance, click chemistry precursor
4-Ethynylcyclohexan-1-one 4-ethynyl, ketone group C₈H₁₀O 122.16 g/mol Pharmacological activity (anti-inflammatory)
3-Ethyl-1,1-dimethylcyclohexane 1,1-dimethyl, 3-ethyl C₁₀H₁₈ 138.25 g/mol Marine terpenoid analog, biogenetic studies
4-Ethynyl-1,2-dimethoxybenzene 1,2-dimethoxy, 4-ethynyl C₁₀H₁₀O₂ 162.18 g/mol Fluorescence applications, >97% purity
4-Ethynyl-1,1-difluorocyclohexane 1,1-difluoro, 4-ethynyl C₈H₁₀F₂ 144.17 g/mol Fluorinated building block for drug design

Reactivity and Stability

  • Ethynyl vs. Ethyl Groups : The ethynyl group in this compound enables conjugation and participation in alkyne-specific reactions, unlike the saturated ethyl group in 3-ethyl-1,1-dimethylcyclohexane. This difference significantly impacts applications in materials science versus marine natural product studies .
  • Fluorinated Analogs: 4-Ethynyl-1,1-difluorocyclohexane exhibits enhanced electronegativity and metabolic stability compared to the non-fluorinated parent compound, making it preferable in medicinal chemistry .
  • Ketone Derivatives : 4-Ethynylcyclohexan-1-one’s ketone group allows for nucleophilic additions (e.g., Grignard reactions), whereas the dimethyl groups in this compound primarily influence steric effects .

Conformational and Spectroscopic Differences

  • Steric Effects : The 1,1-dimethyl substitution in this compound imposes greater steric strain than the 1,2-dimethoxy substitution in 4-ethynyl-1,2-dimethoxybenzene. This strain is evident in NMR spectra, where methyl protons show upfield shifts due to shielding effects .
  • Resonance Stabilization: Pyrazolium-4-acetylenides (e.g., 4-ethynyl-1,2-dimethylpyrazolium salts) exhibit mesoionic allenylidene resonance forms, a feature absent in non-heterocyclic analogs like this compound .

Key Research Findings

  • Synthetic Challenges : The steric bulk of 1,1-dimethyl groups complicates functionalization at the 4-position, necessitating optimized catalysts (e.g., PdCl₂(PPh₃)₂) for cross-coupling reactions .
  • Thermodynamic Stability : Computational studies on related compounds (e.g., pyrazolium betaines) suggest that resonance stabilization in heterocyclic analogs exceeds the steric stabilization in this compound .
  • Biological Relevance : Marine-derived 3-ethyl-1,1-dimethylcyclohexane analogs highlight the ecological specificity of alkyl-substituted cyclohexanes, contrasting with the synthetic utility of ethynyl-substituted variants .

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